molecular formula C20H23N3O3S2 B2725147 2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide CAS No. 440328-59-6

2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide

Cat. No. B2725147
CAS RN: 440328-59-6
M. Wt: 417.54
InChI Key: QZCPVKAWJSEHOL-UHFFFAOYSA-N
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Description

2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a thienopyrimidine derivative and has been shown to have a range of biochemical and physiological effects.

Scientific Research Applications

Crystallographic Studies

Crystallographic studies of related compounds provide insights into the molecular structure, offering a foundation for understanding the chemical behavior and potential applications of "2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide". The analysis of crystal structures helps in the design of compounds with desired properties by understanding the conformational relationship between different parts of the molecule (Subasri et al., 2017).

Antitumor Activity

Research into derivatives of thieno[3,2-d]pyrimidines, including those structurally related to the compound , has shown significant antitumor activity. These compounds have been evaluated against various human cancer cell lines, demonstrating potent anticancer activity comparable to known drugs, such as doxorubicin (Hafez & El-Gazzar, 2017).

Dual Enzyme Inhibition

The compound's framework has been utilized in the synthesis of analogs acting as dual inhibitors of thymidylate synthase and dihydrofolate reductase. These enzymes are critical targets in cancer chemotherapy, and inhibitors offer a promising approach for the development of new anticancer agents. The potent inhibitory activity underscores the therapeutic potential of such compounds (Gangjee et al., 2008).

Antimicrobial Activity

Novel derivatives featuring the thieno[3,2-d]pyrimidine scaffold have exhibited significant antimicrobial activity. This includes potent effects against a range of bacterial and fungal pathogens, highlighting the compound's potential as a lead structure for developing new antimicrobial agents (Kerru et al., 2019).

Structure-Activity Relationship Studies

Investigations into the structure-activity relationships of thieno[3,2-d]pyrimidine derivatives, including quantum chemical analysis and molecular docking studies, provide valuable insights into their interaction with biological targets. Such studies can guide the optimization of pharmacokinetic properties and enhance antiviral potency, as demonstrated in the context of COVID-19 (Mary et al., 2020).

Mechanism of Action

While the exact mechanism of action for this specific compound is not detailed in the search results, it is known that thieno[3,2-d]pyrimidin-4-amines inhibit Mycobacterium tuberculosis bd oxidase . This suggests that “2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide” may have similar inhibitory effects.

properties

IUPAC Name

2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S2/c1-3-5-11-23-19(25)18-16(10-12-27-18)22-20(23)28-13-17(24)21-14-6-8-15(9-7-14)26-4-2/h6-10,12H,3-5,11,13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZCPVKAWJSEHOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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